molecular formula C15H17N5 B5570038 4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline

4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B5570038
M. Wt: 267.33 g/mol
InChI Key: PDOPFYRTIVSUKL-UHFFFAOYSA-N
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Description

4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods that are crucial in ensuring its purity and efficacy.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Chemical Synthesis and Potential Applications : Researchers have developed various methods for synthesizing triazoloquinoxaline derivatives and explored their potential applications. For instance, Fathalla (2015) reported on the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, highlighting the potential for developing compounds with varied pharmacological activities (Fathalla, 2015).

Antimicrobial and Antitubercular Activity

  • Antimicrobial Properties : A study by Henen et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives to investigate their antiviral and antimicrobial activities. Some compounds exhibited promising antibacterial and/or antifungal activities, suggesting potential for developing new antimicrobial agents (Henen et al., 2011).
  • Antitubercular Agents : Sekhar et al. (2011) focused on the synthesis of triazoloquinoxalines as antitubercular agents, demonstrating the significance of these compounds in addressing tuberculosis through the development of novel therapeutic agents (Sekhar et al., 2011).

Anticancer Activity

  • Anticancer Potential : The synthesis and evaluation of 1,2,4-triazolo[4,3-a]quinoline derivatives for their anticancer activity have been a focus of research, with certain derivatives showing significant cytotoxicity against human cancer cell lines, indicating the potential for developing anticancer therapies (Reddy et al., 2015).

Material Science and Optoelectronics

  • Optoelectronic Applications : The combination of benzotriazole and quinoxaline units has been explored for the synthesis of donor–acceptor type polymers, showing promising features for optoelectronics due to their p- and n-type doping properties and broad absorptions, suggesting potential applications in optoelectronic devices (Ozdemir et al., 2012).

Properties

IUPAC Name

4-(azepan-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-2-6-10-19(9-5-1)14-15-18-16-11-20(15)13-8-4-3-7-12(13)17-14/h3-4,7-8,11H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOPFYRTIVSUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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